

Introduction: The Strategic Role of Benzylboronic Esters in Modern Synthesis

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Compound of Interest

Compound Name:	2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No.:	B1524600

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In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the ability to efficiently construct carbon-carbon bonds is paramount. Among the tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild conditions.^{[1][2]} Central to this reaction's success is the stability and reactivity of the organoboron coupling partner. **2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, a pinacol ester of 3-chlorobenzylboronic acid, emerges as a key building block. Its structure combines the stability of the pinacol boronate ester with the versatile reactivity of the benzyl group, making it an invaluable reagent for introducing the 3-chlorobenzyl motif into complex molecular architectures.^[3]

This guide provides an in-depth examination of **2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, covering its core properties, a plausible synthetic strategy, and its critical application in Suzuki-Miyaura cross-coupling. The content is tailored for researchers and drug development professionals who require a technical understanding of this reagent to leverage its full synthetic potential.

Core Compound Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. Key identifiers and physicochemical data for **2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** are summarized below.

Property	Value	Source
CAS Number	517920-59-1	[4]
Molecular Formula	C ₁₃ H ₁₈ BClO ₂	[4]
Molecular Weight	252.55 g/mol	[4]
IUPAC Name	2-(3-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	[4]
SMILES	CC1(C)OB(CC2=CC=CC(Cl)=C2)OC1(C)C	[4]
Purity	Typically ≥95%	[4]
Appearance	Colorless to light yellow liquid	[3]
Storage	Store at 0-8 °C for optimal stability	[3]

Chemical Structure

The structure features a benzyl group substituted with chlorine at the meta position, linked to a boronic acid protected by a pinacol group. This pinacol ester moiety enhances the compound's stability, making it less prone to the deboronation that can plague free boronic acids, thereby improving its shelf-life and handling characteristics.[\[5\]](#)

Caption: Structure of **2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**.

Synthetic Approach: A General Protocol

While specific proprietary methods may vary, benzylboronic acid pinacol esters are commonly synthesized via the reaction of a corresponding organometallic reagent with a boron source. A widely applicable method involves the use of a Grignard reagent.

Plausible Synthetic Pathway:

- Grignard Reagent Formation: 3-Chlorobenzyl chloride or bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the 3-chlorobenzylmagnesium halide.
- Borylation: The freshly prepared Grignard reagent is then added, typically at low temperature (e.g., -78 °C), to a solution of an appropriate borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in an anhydrous solvent.
- Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield the final product.

This pathway provides a reliable means to access the target compound, leveraging well-established organometallic chemistry principles.

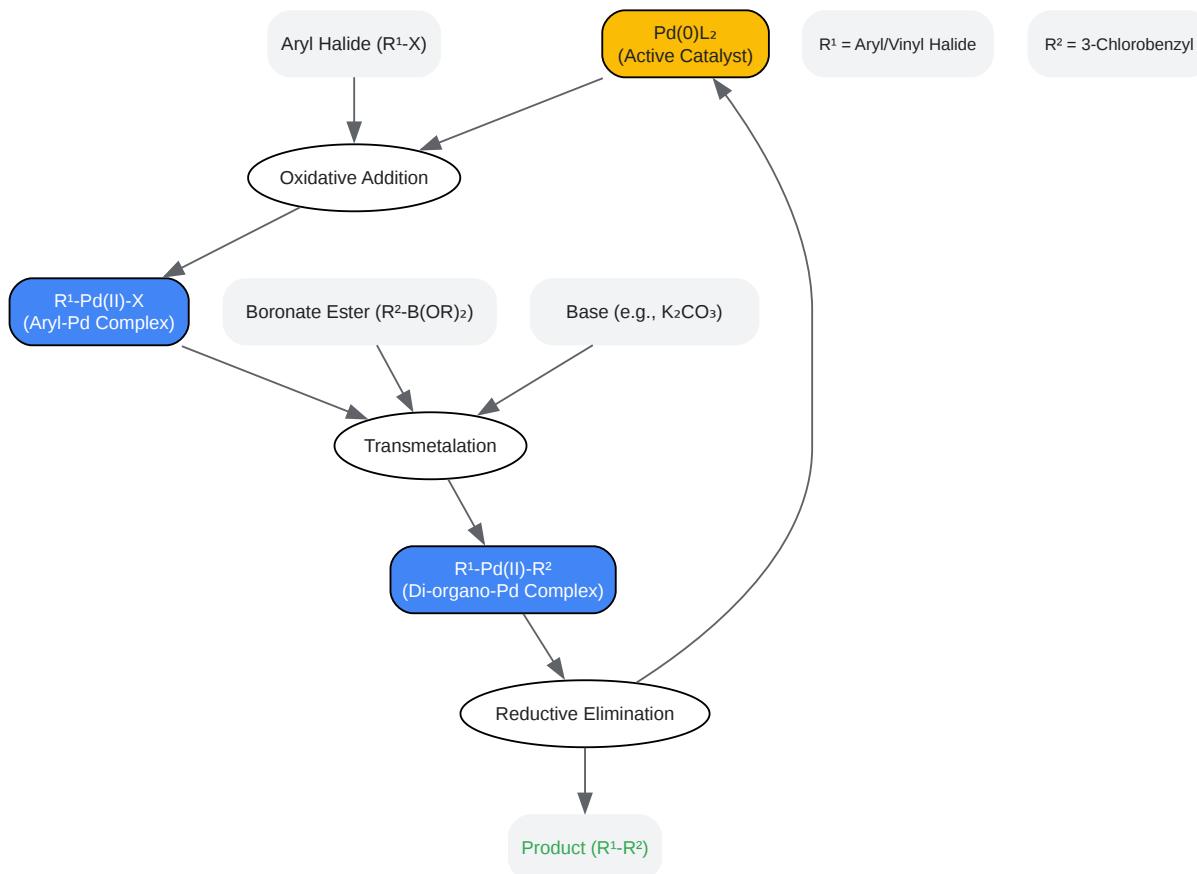
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.^{[1][6]} This reaction forges a new carbon-carbon bond between the benzylic carbon of our target molecule and an sp^2 -hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

The presence of the chloro-substituent on the benzyl ring provides an additional synthetic handle for subsequent functionalization, while the pinacol boronate ester facilitates the key transmetalation step in the catalytic cycle. This makes the reagent a powerful tool for building complex molecular scaffolds, a process that is central to drug discovery and the development of organic electronic materials.^{[3][7][8]}

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.



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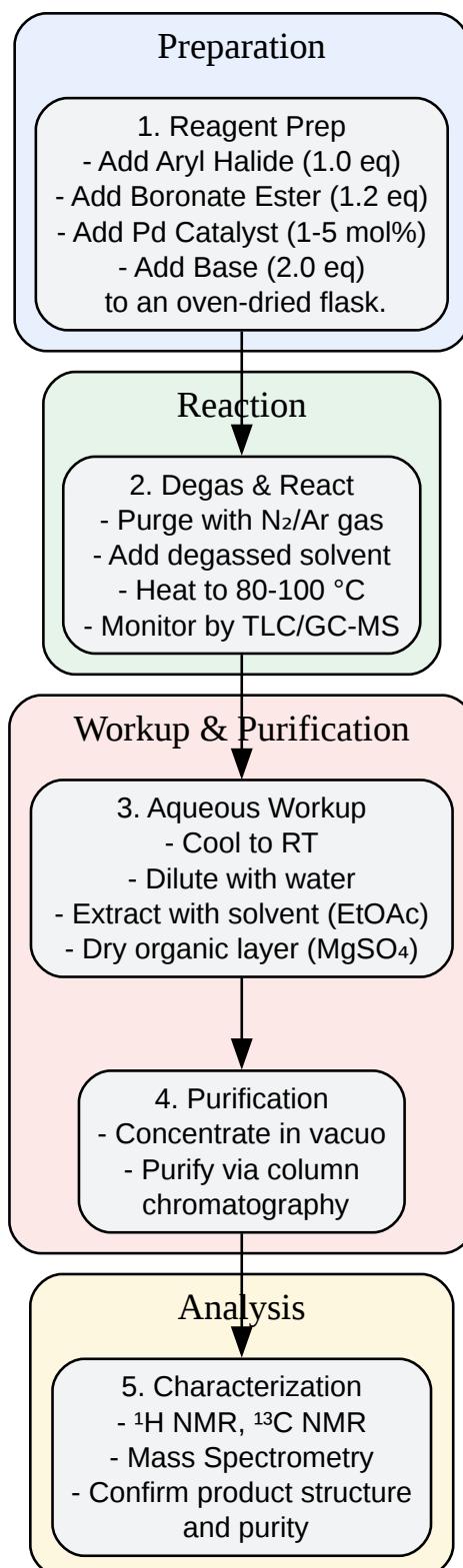
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** In the presence of a base, the boronate ester transfers its organic group (the 3-chlorobenzyl moiety) to the palladium center, displacing the halide. This is the step where the boronate ester is consumed.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating workflow for using **2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**. Researchers should optimize conditions for their specific substrates.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

- **Vessel Preparation:** To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equivalent), **2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
- **Inert Atmosphere:** Seal the vessel and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
- **Solvent Addition:** Add a degassed solvent (e.g., dioxane, DME, or toluene/water mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
- **Reaction Execution:** Place the reaction mixture in a preheated oil bath (typically 80-110 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.
- **Analysis:** Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Safety and Handling

As with all laboratory chemicals, **2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** should be handled with appropriate care in a well-ventilated fume hood.[\[9\]](#)

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

- Hazards: While specific data for this compound is limited, analogous boronic esters are classified with potential hazards. For example, some may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
- Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Refrigeration at 0-8 °C is recommended for long-term stability.[3]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in modern organic synthesis. Its stability as a pinacol ester, combined with its utility in the robust Suzuki-Miyaura cross-coupling reaction, provides chemists with a reliable method for incorporating the 3-chlorobenzyl fragment into diverse molecular frameworks. This capability is particularly crucial in the fields of medicinal chemistry and materials science, where the rational design and construction of complex molecules are essential for innovation. A comprehensive understanding of its properties, synthesis, and application protocols, as detailed in this guide, empowers researchers to effectively utilize this building block in their synthetic endeavors.

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